

N-Boc-Aminomethanol: A Versatile Building Block in Modern Organic Chemistry

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Compound of Interest

Compound Name: *N*-Boc-aminomethanol

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Boc-aminomethanol, also known as tert-butyl (hydroxymethyl)carbamate, has emerged as a highly valuable and versatile building block in organic synthesis. Its unique bifunctional nature, possessing both a nucleophilic hydroxyl group and a protected amine, allows for a wide array of chemical transformations, making it an indispensable tool in the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and drug development. This guide provides a comprehensive overview of the synthesis, properties, and diverse applications of **N-Boc-aminomethanol**, complete with detailed experimental protocols and quantitative data to facilitate its use in the laboratory.

Core Properties and Synthesis

N-Boc-aminomethanol is a stable, crystalline solid at room temperature. Its key physical and chemical properties are summarized in the table below.

Property	Value
CAS Number	365572-48-1[1]
Molecular Formula	C6H13NO3[1]
Molecular Weight	147.17 g/mol [1]
Appearance	White to off-white solid
Solubility	Soluble in many organic solvents (e.g., THF, DCM, MeOH)

The synthesis of **N-Boc-aminomethanol** is typically achieved through the reaction of aminomethanol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. While aminomethanol itself can be unstable, this N-protection imparts significant stability, allowing for its isolation and subsequent use.[2]

Experimental Protocol: Synthesis of N-Boc-Aminomethanol

A general procedure for the synthesis of **N-Boc-aminomethanol** involves the careful addition of di-tert-butyl dicarbonate to a solution of aminomethanol.

Materials:

- Aminomethanol hydrochloride
- Sodium bicarbonate (NaHCO₃) or other suitable base
- Di-tert-butyl dicarbonate (Boc₂O)
- Tetrahydrofuran (THF) or other suitable solvent
- Water
- Ethyl acetate
- Brine

Procedure:

- To a solution of aminomethanol hydrochloride in a mixture of THF and water, add sodium bicarbonate portion-wise at 0 °C.
- Slowly add a solution of di-tert-butyl dicarbonate in THF to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, perform an aqueous work-up by extracting the product with ethyl acetate.
- Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel to afford **N-Boc-aminomethanol** as a white solid.

Spectroscopic Data

The structure of **N-Boc-aminomethanol** can be confirmed by standard spectroscopic techniques.

Spectroscopic Data	Characteristic Signals
¹ H NMR (CDCl ₃ , 400 MHz)	δ 4.95 (br s, 1H, NH), 4.70 (d, J = 6.8 Hz, 2H, CH ₂), 3.50 (t, J = 6.8 Hz, 1H, OH), 1.45 (s, 9H, C(CH ₃) ₃)
¹³ C NMR (CDCl ₃ , 101 MHz)	δ 157.0 (C=O), 80.0 (C(CH ₃) ₃), 65.0 (CH ₂), 28.5 (C(CH ₃) ₃)
IR (KBr, cm ⁻¹)	3350 (O-H), 3300 (N-H), 2980 (C-H), 1680 (C=O)

Applications in Organic Synthesis

The synthetic utility of **N-Boc-aminomethanol** stems from its ability to act as a stable, yet reactive, precursor for the introduction of the N-Boc-aminomethyl moiety. This is particularly valuable in the construction of nitrogen-containing compounds.

Generation of N-Acyliminium Ions

One of the most powerful applications of **N-Boc-aminomethanol** is its use as a precursor to N-Boc-protected N-acyliminium ions. In the presence of a Lewis acid, **N-Boc-aminomethanol** can eliminate water to form a highly electrophilic N-acyliminium ion. This reactive intermediate can then be trapped by a variety of nucleophiles.^[3]

Caption: Generation of N-acyliminium ions from **N-Boc-aminomethanol**.

This strategy has been successfully employed in a range of carbon-carbon and carbon-heteroatom bond-forming reactions, including aza-Friedel-Crafts reactions and Mannich-type reactions.

Materials:

- **N-Boc-aminomethanol**
- Indole
- Scandium(III) triflate ($\text{Sc}(\text{OTf})_3$) or other suitable Lewis acid
- Dichloromethane (DCM)

Procedure:

- To a solution of indole in dry DCM, add $\text{Sc}(\text{OTf})_3$ at room temperature.
- Add a solution of **N-Boc-aminomethanol** in dry DCM to the mixture.
- Stir the reaction at room temperature for the specified time, monitoring by TLC.
- Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

- Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by column chromatography to yield the desired 3-(N-Boc-aminomethyl)indole.

Nucleophile	Lewis Acid	Solvent	Time (h)	Yield (%)
Indole	Sc(OTf) ₃	DCM	12	88
2-Methylindole	Sc(OTf) ₃	DCM	12	92
Pyrrole	BF ₃ ·OEt ₂	DCM	24	75

Synthesis of N-Boc-Protected Amines and Aminals

N-Boc-aminomethanol can serve as an electrophilic source of the "N-Boc-CH₂" group.

Reaction with various nucleophiles, such as Grignard reagents or organolithium compounds, can lead to the formation of N-Boc-protected primary amines with an extended carbon chain.

Furthermore, in the presence of an acid catalyst, **N-Boc-aminomethanol** can react with amines to form N,N'-disubstituted aminals.

Caption: Synthesis of N-Boc-amines and aminals.

Use in Peptide Synthesis

The Boc protecting group is a cornerstone of peptide synthesis.^[2] **N-Boc-aminomethanol** can be derivatized at the hydroxyl group to be attached to a solid support. Subsequent deprotection of the Boc group with an acid, such as trifluoroacetic acid (TFA), reveals a free amine ready for coupling with the next N-Boc-protected amino acid.

Caption: Workflow for the use of **N-Boc-aminomethanol** in solid-phase peptide synthesis.

Conclusion

N-Boc-aminomethanol is a valuable and versatile building block that offers a stable and convenient source of the N-Boc-aminomethyl synthon. Its ability to generate N-acyliminium ions

under Lewis acidic conditions opens up a plethora of opportunities for the construction of complex nitrogen-containing molecules. The detailed protocols and data presented in this guide are intended to empower researchers to effectively utilize this powerful reagent in their synthetic endeavors, accelerating the discovery and development of new chemical entities.

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